![molecular formula C23H22N6O6 B2545641 3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922116-37-8](/img/structure/B2545641.png)
3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
Synthesis and Anticancer Activity
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, with a focus on compounds that exhibit anticancer properties. One such compound, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, demonstrated potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 11 µM .
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been characterized using various techniques such as IR, 1H NMR, and single crystal X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and are essential for understanding the compound's potential biological activities .
Chemical Reactions Analysis
The reactivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been investigated through various chemical reactions. For instance, the reaction of aminopyrazole with acetic anhydride yielded pyrazolopyrimidines, which upon further treatment with ethyl chloroacetate produced a distinct product . Additionally, the condensation of aminopyrazole with α-cyanocinnamonitriles led to the formation of new pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are influenced by their molecular structure and the nature of substituents on the pyrimidine ring. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect their biological activity and potential as therapeutic agents .
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
In addition to anticancer properties, some pyrazolo[3,4-d]pyrimidin-4-one derivatives have been evaluated for their anti-inflammatory, analgesic, and anticonvulsant activities. The results suggest that these compounds possess significant biological activities, which may be attributed to their unique chemical structure .
Anti-Gastric Cancer Activity
The anti-cancer activity of related heterocyclic compounds has also been assessed against gastric cancer cell lines. The design and synthesis of these compounds are guided by structural considerations to enhance their biological efficacy .
Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activities. For instance, certain derivatives demonstrated significant inhibitory activity against human breast adenocarcinoma cell lines, with notable potency reflected in their half maximal inhibitory concentration (IC50) values. This suggests that compounds within this chemical family, including potentially the one of interest, may have applications in developing anticancer therapeutics (Khaled R. A. Abdellatif et al., 2014).
Anti-Inflammatory and Analgesic Properties
Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone indicates that these compounds possess anti-inflammatory and analgesic activities. This highlights the potential therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives in treating inflammation and pain, suggesting that structurally related compounds may also exhibit similar pharmacological properties (A. Abu‐Hashem et al., 2020).
Enzyme Inhibition and Antimicrobial Activity
Further studies on pyrazolopyrimidine derivatives have investigated their roles as enzyme inhibitors and antimicrobial agents. For instance, certain derivatives have shown effectiveness in inhibiting 5-lipoxygenase, an enzyme involved in inflammation, as well as displaying antimicrobial properties. This suggests the utility of these compounds in developing treatments for diseases where enzyme inhibition or antimicrobial activity is desired (A. Rahmouni et al., 2016).
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-34-19-8-5-16(11-20(19)35-2)22(30)24-9-10-28-21-18(12-26-28)23(31)27(14-25-21)13-15-3-6-17(7-4-15)29(32)33/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHBYCYKTLOATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide |
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